N-(2-ethylphenyl)benzenesulfonamide
Overview
Description
“N-(2-ethylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO2S. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-ethylphenyl)benzenesulfonamide” consists of a benzenesulfonamide core with an ethylphenyl group attached. Studies have been conducted to understand the influence of the structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold on anti-tumor activity .Scientific Research Applications
1. Synthesis and Chemical Characterization
- N-(2-ethylphenyl)benzenesulfonamide derivatives have been synthesized and characterized using techniques like FT-IR, NMR, and X-ray diffraction, revealing their molecular structure and properties (Demircioğlu et al., 2018).
2. Application in Medicinal Chemistry
- Some derivatives have been explored for their potential in inhibiting human carbonic anhydrase, a key enzyme involved in various physiological processes, indicating their potential in designing new drugs (Mishra et al., 2017).
3. Inhibitory Activities in Pharmacology
- Certain benzenesulfonamide derivatives have been studied for their inhibitory effects on enzymes and receptors, such as phospholipase A2 inhibitors, showing potential therapeutic applications (Oinuma et al., 1991).
4. Applications in Organic Chemistry
- These compounds have been utilized in oxidative cross-coupling reactions, showcasing their role in the synthesis of complex organic molecules (Miura et al., 1998).
5. Potential in Treating Neurological Disorders
- Research has explored the use of benzenesulfonamide derivatives in the context of neurological disorders, investigating their effects on neuronal activity and potential therapeutic applications (Strong et al., 2004).
properties
IUPAC Name |
N-(2-ethylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-12-8-6-7-11-14(12)15-18(16,17)13-9-4-3-5-10-13/h3-11,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYMUYWIOOASLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356385 | |
Record name | N-(2-ethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)benzenesulfonamide | |
CAS RN |
84416-67-1 | |
Record name | N-(2-ethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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